1-(3-Methoxyphenyl)cyclohexanamine

CAS No.: 125802-07-5

Cat. No.: VC8424852

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125802-07-5 |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | 1-(3-methoxyphenyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3 |

| Standard InChI Key | HCAWFOVQBDALEZ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2(CCCCC2)N |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCCC2)N |

Introduction

Chemical Identification and Structural Properties

Molecular Structure and Nomenclature

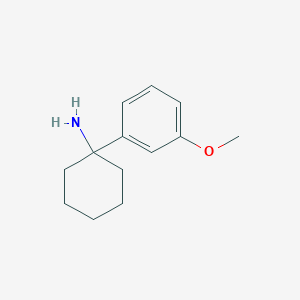

1-(3-Methoxyphenyl)cyclohexanamine is systematically named 1-(3-methoxyphenyl)cyclohexan-1-amine under IUPAC nomenclature. Its structure consists of a cyclohexane ring with an amine group (-NH) and a 3-methoxyphenyl substituent at the same carbon (Figure 1). The methoxy group (-OCH) at the para position of the phenyl ring influences the compound’s electronic properties and reactivity .

Structural Data:

-

SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N

-

InChIKey: HCAWFOVQBDALEZ-UHFFFAOYSA-N

-

Canonical SMILES: COC1=CC=CC(=C1)C2(CCCCC2)N

Physicochemical Properties

The compound’s physicochemical parameters are critical for its handling and application in research:

| Property | Value |

|---|---|

| Molecular Weight | 205.30 g/mol |

| Molecular Formula | |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |

| Stability | Stable under inert conditions |

The lack of reported melting/boiling points suggests limited characterization in open literature, though its stability in o-xylene during synthesis implies moderate thermal resilience .

Synthesis and Preparation

Synthetic Pathways

The primary synthesis route involves a Grignard reaction followed by imine reduction:

-

Step 1: Reaction of 3-methoxyphenylmagnesium bromide with cyclohexanone to form an imine intermediate.

-

Step 2: Reduction of the imine using catalysts like sodium borohydride (NaBH) or palladium-based systems to yield the amine.

Optimization:

-

Catalyst selection (e.g., Pd/C) improves yield and purity.

-

Solvents such as o-xylene and water facilitate phase separation post-reaction .

Research Applications and Biological Relevance

Material Science Applications

The methoxyphenyl moiety’s electron-donating properties could make 1-(3-Methoxyphenyl)cyclohexanamine a candidate for:

Analytical Characterization

Chromatographic Methods

HPLC-UV and LC-MS/MS are preferred for detecting 1-(3-Methoxyphenyl)cyclohexanamine in biological matrices:

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume